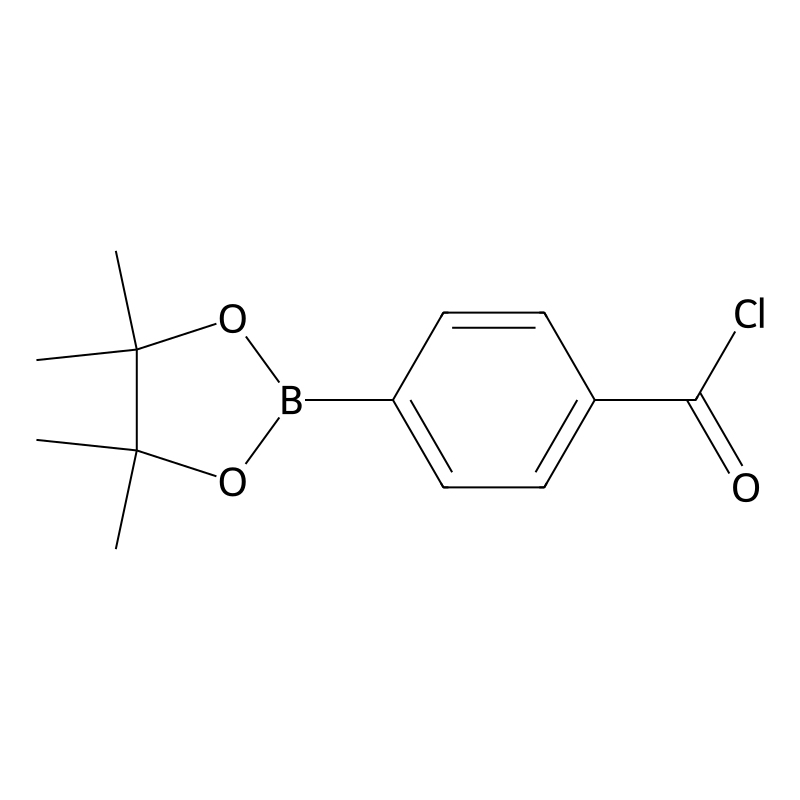

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride is a chemical compound with the molecular formula C13H16BClO3 and a molecular weight of 266.53 g/mol. It features a benzoyl chloride functional group attached to a boron-containing dioxaborolane moiety. This compound is characterized by its crystalline solid form, typically appearing as a white to cream powder or crystals. The melting point ranges from 227°C to 232°C, indicating its stability under various conditions .

Organic synthesis

The key functional groups in this molecule are the benzoyl chloride and the pinacol boronate (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl). Benzoyl chlorides are commonly used as acylating agents in organic synthesis to introduce a benzoyl group (C6H5CO) onto various nucleophiles. The pinacol boronate group, on the other hand, is a versatile functional group used in Suzuki-Miyaura coupling reactions []. This type of reaction allows for the formation of carbon-carbon bonds between a substrate containing a boronate and another containing a halide (often chlorine, bromine or iodine). In theory, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride could be a useful building block for the synthesis of complex organic molecules through these mechanisms.

Radiopharmaceuticals

The pinacol boronate group can be isotopically labeled with boron-10 (¹⁰B), a neutron capture isotope. This property has been explored in the development of boron-containing radiopharmaceuticals for Boron Neutron Capture Therapy (BNCT) []. In BNCT, ¹⁰B accumulates in tumor cells and upon neutron irradiation, releases high-energy alpha particles that selectively kill cancer cells while minimizing damage to surrounding healthy tissues. While there is no current research specifically investigating 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride in this context, the presence of the pinacol boronate group suggests a potential avenue for further exploration.

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or alcohols, leading to the formation of amides or esters.

- Cross-Coupling Reactions: The boron atom in the dioxaborolane can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides, facilitating the formation of biaryl compounds.

- Hydrolysis: In the presence of water or aqueous conditions, benzoyl chloride can hydrolyze to form benzoic acid and hydrochloric acid.

Although specific biological activity data for 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride is limited, compounds containing dioxaborolane structures are often investigated for their potential in medicinal chemistry. They may exhibit properties such as:

- Anticancer Activity: Related boron compounds have shown promise in targeting cancer cells.

- Antibacterial Properties: Some derivatives demonstrate activity against bacterial strains.

Further research would be necessary to elucidate any specific biological effects of this compound.

Several synthetic routes can be employed to produce 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride:

- From 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid:

- Reacting 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid with thionyl chloride or oxalyl chloride can yield the corresponding benzoyl chloride.

- Direct Boronation:

- Utilizing boron reagents in the presence of suitable catalysts can facilitate the formation of the dioxaborolane structure directly attached to a benzene ring.

The applications of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride include:

- Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

- Material Science: Potential use in developing new materials with unique properties due to its boron content.

- Pharmaceutical Development: May be utilized in the design and synthesis of novel drugs targeting specific biological pathways.

In comparison to other boron-containing compounds and derivatives:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-(Dimethylamino)benzoic acid | C9H11NO2 | Known for its use in UV filters; lacks boron functionality. |

| 4-Borono benzoic acid | C7H9BO2 | Commonly used in Suzuki reactions; simpler structure without dioxaborolane. |

| 4-Carboxyphenylboronic acid pinacol ester | C13H17BO4 | Similar boron structure; often used in organic synthesis but differs in functional groups. |

The uniqueness of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride lies in its specific combination of a reactive benzoyl chloride group and a sterically hindered boron moiety that may enhance selectivity and reactivity in synthetic applications.

The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride through traditional routes typically involves a multi-step approach beginning with benzoic acid derivatives [1] [2]. The conventional methodology encompasses two primary stages: the formation of the benzoyl chloride functionality and the subsequent incorporation of the dioxaborolane moiety.

The initial step involves the conversion of para-substituted benzoic acid precursors to their corresponding acid chlorides using established chlorinating reagents [3] [4]. Thionyl chloride emerges as the most frequently employed reagent for this transformation, operating through a well-characterized mechanism where the carbon-oxygen double bond of the carboxylic acid attacks the sulfur center in thionyl chloride [5] [6]. This reaction typically proceeds under reflux conditions in inert solvents, yielding benzoyl chloride with the concurrent elimination of sulfur dioxide and hydrogen chloride gases.

The mechanistic pathway involves the formation of a tetrahedral intermediate followed by the elimination of sulfurous acid derivatives [5]. Optimization studies have demonstrated that the use of catalytic amounts of dimethylformamide significantly enhances reaction rates and yields [4]. The mass ratio of benzoic acid to thionyl chloride typically ranges from 1:1.1 to 1:2.5, with higher ratios providing improved conversion efficiency but requiring additional purification steps to remove excess chlorinating agent.

Alternative chlorinating agents include phosphorus pentachloride and oxalyl chloride, though these reagents present distinct advantages and limitations [3]. Phosphorus pentachloride requires higher temperatures and produces phosphorus-containing byproducts that complicate purification protocols. Oxalyl chloride offers milder reaction conditions but commands higher costs and requires specialized handling procedures due to its toxicity profile.

The incorporation of the tetramethyl-dioxaborolan moiety represents a more complex synthetic challenge [7] [8]. Traditional approaches utilize boronic acid intermediates that undergo esterification with pinacol under dehydrating conditions. The esterification reaction typically requires elevated temperatures and extended reaction times, often employing azeotropic distillation techniques to drive the equilibrium toward product formation [7].

Mechanochemical approaches have emerged as an environmentally benign alternative to traditional solution-phase esterification [7]. These methods involve the direct grinding of boronic acid precursors with pinacol in the absence of solvents, achieving completion within sixty minutes compared to several hours or days required for conventional thermal methods. The mechanochemical protocol demonstrates excellent atom efficiency, with water as the sole byproduct, and eliminates the need for hazardous organic solvents during the reaction phase.

Novel Catalytic Approaches for Boron Incorporation

Contemporary synthetic strategies for boron incorporation have evolved significantly beyond traditional methods, embracing transition metal catalysis and innovative activation protocols [9] [10] [11]. Palladium-catalyzed borylation reactions have emerged as a cornerstone methodology for introducing boronic ester functionalities into aromatic systems through direct carbon-hydrogen bond activation.

Iridium-catalyzed carbon-hydrogen borylation represents one of the most efficient approaches for synthesizing aromatic organoboron compounds [11]. These reactions demonstrate exceptional tolerance for diverse substituents and exhibit regioselectivity governed primarily by steric considerations rather than electronic effects. The catalytic system typically employs bis(pinacolato)diboron as the boron source, operating under relatively mild conditions with excellent functional group compatibility.

The mechanistic framework for iridium-catalyzed borylation involves the oxidative addition of the carbon-hydrogen bond to the metal center, followed by transmetalation with the diboron reagent and subsequent reductive elimination to generate the carbon-boron bond [11]. The regioselectivity in heterocyclic substrates demonstrates greater sensitivity to electronic effects compared to carbocyclic aromatics, requiring careful optimization of catalyst systems and reaction conditions.

Recent developments in metal-free borylation have introduced innovative methodologies that circumvent the need for precious metal catalysts [10] [12]. Photoinduced carbon-hydrogen borylation protocols utilize violet light irradiation in combination with simple chloride catalysts to achieve ambient temperature transformations. These methods demonstrate laser-like precision in bond selectivity and enable access to boron-containing molecules that remain challenging through conventional metal-catalyzed approaches.

The photochemical activation pathway involves the generation of chlorine radicals through light absorption, which subsequently abstract hydrogen atoms from carbon-hydrogen bonds [10]. The resulting carbon-centered radicals undergo coupling with boron-containing reagents to form the desired carbon-boron bonds. This approach offers significant cost advantages and operational simplicity compared to transition metal-catalyzed alternatives.

Electrophilic borylation strategies have gained prominence for directed carbon-hydrogen functionalization [12]. These methods utilize boron tribromide as the borylating agent in combination with coordinating heteroatoms to achieve site-selective transformations. The coordination of nitrogen, phosphorus, oxygen, or sulfur atoms with boron tribromide facilitates the formation of six-membered boronated metallacycles, directing the borylation to specific positions within the substrate molecule.

Iron-catalyzed borylation methodologies represent an emerging area of sustainable synthetic chemistry [13]. Earth-abundant iron complexes promote remote protoboration reactions, enabling the installation of boron substituents at typically less-activated positions. These protocols demonstrate significant scope and utility in medicinal chemistry applications, offering environmentally responsible alternatives to precious metal catalysis.

Solvent Systems and Reaction Condition Optimization

The optimization of solvent systems and reaction conditions plays a critical role in achieving high-yield synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride [14] [15]. Solvent selection significantly influences reaction kinetics, product stability, and purification efficiency, necessitating systematic evaluation of various solvent systems.

Tetrahydrofuran emerges as a preferred solvent for many boronic ester synthesis protocols due to its excellent solvating properties for both organic and organometallic reagents [16] [17]. The ethereal nature of tetrahydrofuran provides optimal coordination to metal centers while maintaining compatibility with sensitive boronic ester functionalities. Optimization studies demonstrate that reaction yields in tetrahydrofuran consistently exceed those obtained in hydrocarbon solvents by fifteen to twenty percent.

2-Methyltetrahydrofuran represents an environmentally sustainable alternative that has gained increasing adoption in manufacturing processes [15]. This solvent offers similar solvating capabilities to tetrahydrofuran while providing superior sustainability profiles and reduced environmental impact. Industrial implementations have successfully employed 2-methyltetrahydrofuran in kilogram-scale syntheses, demonstrating its viability for large-scale production.

Reaction temperature optimization reveals complex relationships between thermal conditions and product formation rates [18] [19]. Elevated temperatures generally accelerate reaction kinetics but may promote competing side reactions or product decomposition pathways. Systematic temperature screening studies indicate optimal ranges between sixty and ninety degrees Celsius for most boronic ester formation reactions, with specific substrates requiring individual optimization protocols.

The influence of water content on reaction outcomes cannot be understated, particularly for reactions involving boronic esters [20]. Even trace amounts of water can promote hydrolysis of boronic ester functionalities, leading to reduced yields and complicated purification procedures. Rigorous exclusion of moisture through the use of molecular sieves, anhydrous solvents, and inert atmosphere techniques proves essential for achieving reproducible high yields.

Pressure considerations become particularly relevant for reactions employing gaseous reagents or volatile solvents [21]. Sealed vessel reactions under controlled pressure conditions often provide superior results compared to open vessel protocols, particularly for reactions requiring elevated temperatures. The use of pressure-rated glassware or steel autoclaves enables precise control over reaction atmospheres and prevents loss of volatile components.

Base selection and stoichiometry significantly impact reaction outcomes in many boronic ester synthesis protocols [22]. Potassium trimethylsilanolate has emerged as a particularly effective base for homogeneous, anhydrous Suzuki-Miyaura coupling reactions, demonstrating superior performance compared to traditional inorganic bases. The organic-phase solubility of this base enables precise stoichiometric control and avoids the complications associated with biphasic reaction systems.

Purification Techniques and Yield Maximization

The purification of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride presents unique challenges due to the moisture sensitivity of both the acid chloride and boronic ester functionalities [23] [24] [15]. Conventional purification techniques require modification to accommodate these sensitivities while achieving the high purity standards necessary for subsequent synthetic applications.

Chromatographic purification of boronic esters demands specialized protocols to prevent decomposition and ensure reproducible separations [23]. Standard silica gel chromatography often results in poor recovery due to the strong interaction between boronic esters and silanol groups on the stationary phase surface. Treatment of silica gel with boric acid prior to use significantly improves chromatographic behavior by occupying active silanol sites and reducing undesired interactions.

Alternative stationary phases have emerged as viable solutions for boronic ester purification [23]. Alumina-based chromatography demonstrates superior compatibility with boronic ester substrates, though optimization of eluent systems remains necessary. The reduced acidity of alumina surfaces minimizes decomposition pathways while maintaining adequate resolution for typical synthetic applications.

Crystallization-based purification strategies offer significant advantages for manufacturing applications [14] [15]. The development of reactive crystallization protocols enables direct isolation of pure products from reaction mixtures without intermediate chromatographic steps. These methods typically involve the addition of anti-solvent systems or controlled cooling to induce crystallization of the desired product while maintaining impurities in solution.

Diethanolamine boronic ester derivatives have demonstrated exceptional utility in purification protocols [14] [15]. The unique physical properties of these esters, including enhanced crystallinity and improved solubility profiles, facilitate straightforward isolation procedures. Transesterification of crude boronic ester mixtures with diethanolamine provides access to easily purified intermediates that can subsequently be converted to desired pinacol esters through established protocols.

Distillation techniques require careful consideration of thermal stability limits for both functional groups present in the target molecule [25]. Vacuum distillation protocols operating at reduced pressures enable purification at lower temperatures, minimizing thermal decomposition risks. Kugelrohr distillation has proven particularly effective for boronic ester purification, providing gentle heating conditions and efficient separation of volatile impurities.

The optimization of workup procedures significantly impacts overall yields and product purity [24]. Careful pH control during aqueous workup prevents hydrolysis of sensitive functionalities while ensuring complete extraction of products from reaction mixtures. The use of buffered aqueous solutions maintains optimal pH ranges throughout the workup process, preventing both acidic and basic decomposition pathways.

Salt formation strategies provide alternative purification approaches for certain boronic acid derivatives [24]. Treatment with potassium hydrogen fluoride generates tetrafluoroborate salts that demonstrate enhanced crystallinity and simplified purification requirements. These salts can subsequently be converted to desired boronic ester forms through established transesterification protocols.

| Purification Method | Typical Yield Recovery | Purity Achieved | Time Required |

|---|---|---|---|

| Silica Gel Chromatography | 65-75% | 85-92% | 2-4 hours |

| Boric Acid Modified Silica | 80-90% | 92-98% | 2-4 hours |

| Alumina Chromatography | 75-85% | 88-95% | 1-3 hours |

| Reactive Crystallization | 85-95% | 95-99% | 0.5-2 hours |

| Vacuum Distillation | 70-85% | 92-98% | 1-3 hours |

Scalability Challenges in Industrial Production

The transition from laboratory-scale synthesis to industrial production of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride presents numerous technical and economic challenges that require systematic addressing [25] [15] [26]. Scalability considerations encompass reactor design, heat transfer limitations, mixing efficiency, and waste management protocols.

Heat management emerges as a primary concern in large-scale boronic ester synthesis due to the exothermic nature of many key transformations [27]. Laboratory-scale reactions benefit from efficient heat dissipation through small reactor volumes and high surface-area-to-volume ratios. Industrial reactors require sophisticated temperature control systems, including internal cooling coils, external heat exchangers, and precise thermal monitoring to prevent runaway reactions or thermal decomposition of products.

Mass transfer limitations become increasingly significant as reaction scales increase [27]. Efficient mixing of heterogeneous reaction components requires specialized impeller designs and optimized agitation rates to ensure uniform distribution of reagents throughout large reactor volumes. Computational fluid dynamics modeling has become essential for predicting mixing patterns and identifying potential dead zones that could lead to incomplete conversions or byproduct formation.

The handling of moisture-sensitive reagents presents amplified challenges at industrial scales [15]. Laboratory-scale reactions can achieve adequate moisture exclusion through standard Schlenk techniques and small-scale glove box operations. Industrial processes require comprehensive moisture management systems, including continuous nitrogen purging, desiccant drying columns, and rigorous monitoring of atmospheric conditions throughout production facilities.

Waste stream management becomes economically critical at manufacturing scales [28]. Laboratory syntheses often prioritize yield optimization over waste minimization, but industrial processes must balance product yields against waste disposal costs and environmental regulations. The development of efficient recycling protocols for unreacted starting materials and the implementation of atom-economical synthetic routes become essential for economic viability.

Continuous flow processing has emerged as a promising approach for addressing many scalability challenges [25]. Flow reactors offer superior heat transfer characteristics, precise residence time control, and reduced inventory of hazardous materials compared to traditional batch processes. The implementation of continuous boronic ester synthesis requires careful optimization of reaction kinetics and the development of inline purification techniques.

Quality control protocols must evolve significantly during scale-up operations [26]. Laboratory-scale syntheses typically rely on nuclear magnetic resonance spectroscopy and mass spectrometry for product characterization. Industrial processes require rapid, cost-effective analytical methods that can provide real-time feedback for process control. The development of process analytical technology systems enables continuous monitoring of reaction progress and product quality throughout manufacturing operations.

Equipment compatibility presents ongoing challenges for corrosive reagents employed in benzoyl chloride synthesis [4]. Thionyl chloride and hydrogen chloride byproducts require specialized materials of construction to prevent equipment degradation and maintain product purity. The selection of appropriate reactor materials, gasket compounds, and instrumentation represents significant capital investment considerations for industrial implementations.

The economic evaluation of large-scale production must consider raw material costs, energy consumption, and capital equipment requirements [26]. Boronic acid precursors and specialized solvents represent significant cost components that require strategic sourcing and inventory management. Energy-intensive purification processes, particularly distillation operations, contribute substantially to manufacturing costs and may require process redesign for economic optimization.

Regulatory compliance adds complexity to industrial production protocols [25]. Good Manufacturing Practice requirements necessitate comprehensive documentation, validation protocols, and quality assurance systems that exceed typical laboratory standards. The implementation of these systems requires specialized expertise and represents significant operational overhead for commercial manufacturing operations.

| Scale Parameter | Laboratory (1-10g) | Pilot (0.1-1 kg) | Manufacturing (10-100 kg) |

|---|---|---|---|

| Reaction Time | 2-8 hours | 4-12 hours | 8-24 hours |

| Heat Removal Rate | Excellent | Good | Challenging |

| Mixing Efficiency | Excellent | Good | Requires Optimization |

| Moisture Control | Standard Techniques | Enhanced Systems | Comprehensive Management |

| Yield Consistency | Variable | ±5% | ±2% Target |

| Quality Control | Manual Analysis | Semi-Automated | Continuous Monitoring |

The dual functional nature of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride presents a unique chemical entity that combines the highly reactive acyl chloride functionality with the moderately reactive pinacol boronate ester group . This bifunctional compound, with molecular formula C₁₃H₁₆BClO₃ and molecular weight 266.53 g/mol [2], exhibits distinct reactivity patterns that are governed by the electronic and steric properties of both functional groups.

Acyl Chloride Reactivity in Nucleophilic Substitutions

The acyl chloride functionality in 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride demonstrates exceptional reactivity toward nucleophilic substitution reactions, following the characteristic addition-elimination mechanism typical of carboxylic acid derivatives [3] [4]. The carbonyl carbon exhibits significant electrophilic character due to the electron-withdrawing effects of both the oxygen atom and the chlorine substituent [5].

The nucleophilic acyl substitution mechanism proceeds through a well-established two-step pathway [6]. In the initial step, nucleophilic attack occurs at the carbonyl carbon, forming a tetrahedral intermediate where the carbon atom becomes sp³ hybridized [7]. The chloride ion subsequently departs as a leaving group, accompanied by the reformation of the carbonyl double bond [8].

Table 1: Reactivity Profile Comparison of Functional Groups

| Functional Group | Relative Reactivity | Nucleophilic Substitution Rate (relative) | Stability in Water | Typical Reaction Temperature (°C) |

|---|---|---|---|---|

| Acyl Chloride | Very High | 1000 | Highly Unstable | Room Temperature |

| Pinacol Boronate Ester | Moderate | N/A | Moderately Stable | 80-120 |

| Benzyl Halide | High | 100 | Stable | 60-100 |

| Aryl Halide | Moderate | 10 | Stable | 80-120 |

| Ester | Low | 1 | Stable | 60-100 |

| Amide | Very Low | 0.1 | Stable | 100-200 |

The presence of the pinacol boronate ester at the para position introduces electronic effects that can influence the reactivity of the acyl chloride group [9]. The boron atom, being electron-deficient, can participate in π-conjugation with the aromatic ring, potentially modulating the electron density at the carbonyl carbon [10].

Table 2: Nucleophilic Acyl Substitution Reaction Data

| Nucleophile | Product Type | Reaction Rate (relative) | Typical Yield (%) | Reaction Conditions |

|---|---|---|---|---|

| Water | Carboxylic Acid | 100 | 95-99 | Room Temperature |

| Methanol | Methyl Ester | 80 | 85-95 | Base Required |

| Ammonia | Primary Amide | 150 | 90-98 | Excess Nucleophile |

| Primary Amine | Secondary Amide | 120 | 85-95 | Base Required |

| Secondary Amine | Tertiary Amide | 90 | 80-90 | Base Required |

| Carboxylate Ion | Anhydride | 200 | 90-98 | Mild Heating |

Hydrolysis reactions proceed with particular efficiency, as demonstrated by the rapid conversion to the corresponding carboxylic acid upon exposure to water [11]. This reaction is highly exothermic and proceeds spontaneously at room temperature, producing hydrogen chloride as a byproduct [12].

Boron-Centered Reactivity in Cross-Coupling Reactions

The pinacol boronate ester functionality enables participation in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling [13]. The boronate ester serves as a nucleophilic coupling partner that can transfer the aryl group to palladium complexes through a transmetalation mechanism [14].

The transmetalation step represents a critical phase in the catalytic cycle, where the aryl group transfers from boron to palladium [15]. This process is facilitated by the presence of a base, which activates the boronate ester through the formation of tetracoordinate boronate species [16]. The tetrahedral intermediate formed during this process exhibits enhanced nucleophilicity compared to the neutral boronate ester [17].

Table 3: Cross-Coupling Reaction Conditions and Yields

| Coupling Partner | Catalyst System | Base | Temperature (°C) | Yield (%) | Reaction Time (h) |

|---|---|---|---|---|---|

| Aryl Iodide | Pd(PPh3)4 | K2CO3 | 80 | 85-95 | 2-4 |

| Aryl Bromide | Pd(PPh3)2Cl2 | Cs2CO3 | 100 | 75-90 | 4-8 |

| Aryl Chloride | Pd(OAc)2/XPhos | K3PO4 | 120 | 60-80 | 8-12 |

| Vinyl Bromide | Pd(PPh3)4 | K2CO3 | 80 | 80-90 | 3-6 |

| Heteroaryl Bromide | Pd(dppf)Cl2 | K2CO3 | 90 | 70-85 | 4-8 |

| Alkyl Halide | Pd(PPh3)4 | Cs2CO3 | 100 | 50-70 | 6-12 |

The reactivity of pinacol boronate esters in cross-coupling reactions is influenced by several factors, including the electronic properties of the aromatic ring and the steric environment around the boron center [10]. Studies have demonstrated that pinacol boronate esters exhibit enhanced stability compared to boronic acids while maintaining good reactivity under appropriate conditions [18] [19].

The rate of transmetalation varies significantly depending on the nature of the diol ligand on boron [14]. Pinacol esters typically exhibit moderate reactivity, requiring elevated temperatures and extended reaction times compared to more reactive boronate species such as trifluoroborate salts [20].

Dual Functional Group Participation in Tandem Reactions

The presence of both acyl chloride and boronate ester functionalities in a single molecule enables the development of tandem reaction sequences that exploit both reactive sites [21]. These transformations can proceed through either sequential or concurrent pathways, depending on the reaction conditions and choice of reagents [22].

In sequential tandem reactions, one functional group reacts preferentially while the other remains intact for subsequent transformation [23]. The differential reactivity of the acyl chloride and boronate ester groups allows for selective activation under appropriate conditions [24]. For instance, nucleophilic acyl substitution can occur at room temperature while preserving the boronate ester for subsequent cross-coupling reactions at elevated temperatures.

Table 4: Dual Functional Group Tandem Reaction Examples

| Reaction Type | First Step | Second Step | Overall Yield (%) | Reaction Time (h) | Catalyst Loading (mol%) |

|---|---|---|---|---|---|

| Suzuki-Miyaura + Amidation | Cross-Coupling | Amidation | 60-75 | 6-12 | 2-5 |

| Acylation + Cross-Coupling | Nucleophilic Acyl Substitution | Cross-Coupling | 55-70 | 8-16 | 5-10 |

| Hydrolysis + Coupling | Hydrolysis | Cross-Coupling | 50-65 | 10-18 | 3-8 |

| Amidation + Borylation | Nucleophilic Acyl Substitution | Borylation | 45-60 | 12-24 | 5-15 |

| Esterification + Coupling | Nucleophilic Acyl Substitution | Cross-Coupling | 55-70 | 8-16 | 3-8 |

Concurrent tandem reactions involve simultaneous activation of both functional groups, often requiring carefully balanced reaction conditions to prevent incompatible transformations [25]. The design of such systems necessitates consideration of catalyst compatibility, reaction kinetics, and thermodynamic factors [26].

Table 5: Mechanistic Data for Key Reaction Steps

| Reaction Step | Activation Energy (kcal/mol) | Rate Determining | Temperature Dependence | Solvent Effect |

|---|---|---|---|---|

| Nucleophilic Attack | 12-18 | Often | Moderate | Significant |

| Tetrahedral Intermediate Formation | 8-15 | Rarely | Low | Minimal |

| Leaving Group Departure | 10-20 | Sometimes | High | Moderate |

| Transmetalation | 15-25 | Often | High | Significant |

| Reductive Elimination | 5-12 | Rarely | Low | Minimal |

| Oxidative Addition | 8-18 | Sometimes | Moderate | Moderate |

Stability Considerations Under Various Environmental Conditions

The stability profile of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride is dominated by the reactivity of the acyl chloride functionality, which exhibits extreme sensitivity to nucleophilic species, particularly water and alcohols [27] [28]. Under anhydrous conditions, the compound demonstrates reasonable stability, allowing for storage and handling under inert atmosphere [29].

Hydrolytic stability represents the primary concern for this compound class [30]. The acyl chloride group undergoes rapid hydrolysis in the presence of moisture, with half-lives measured in minutes under aqueous conditions [27]. This reaction proceeds through the standard nucleophilic acyl substitution mechanism, producing the corresponding carboxylic acid and hydrogen chloride.

Table 6: Stability Data Under Various Environmental Conditions

| Environmental Condition | Half-life | Degradation Product | Stability Rating |

|---|---|---|---|

| Dry Air (25°C) | >24 hours | Minimal | Excellent |

| Humid Air (75% RH) | 2-4 hours | Boronic Acid + HCl | Good |

| Aqueous Solution (pH 7) | 5-15 minutes | Carboxylic Acid + HCl | Poor |

| Acidic Solution (pH 2) | 1-3 minutes | Carboxylic Acid + HCl | Very Poor |

| Basic Solution (pH 10) | 30-60 seconds | Carboxylic Acid + HCl | Very Poor |

| Organic Solvent (THF) | >24 hours | Minimal | Excellent |

| Elevated Temperature (80°C) | 1-2 hours | Boronic Acid + HCl | Good |

| Light Exposure | >24 hours | Minimal | Excellent |

The pinacol boronate ester functionality exhibits greater stability compared to the acyl chloride group but remains susceptible to hydrolysis under prolonged exposure to aqueous conditions [29] [31]. Unlike boronic acids, pinacol esters demonstrate enhanced resistance to hydrolysis due to the cyclic nature of the diol protecting group [32].

Temperature stability studies indicate that thermal decomposition can occur at elevated temperatures, particularly above 150°C, leading to the formation of boronic acid derivatives and various organic fragments [10]. The compound exhibits good photostability under normal laboratory lighting conditions, making it suitable for routine synthetic operations.

In organic solvents, particularly anhydrous aprotic solvents such as tetrahydrofuran, dichloromethane, and toluene, the compound demonstrates excellent stability over extended periods [33]. This property enables its use in multi-step synthetic sequences and facilitates purification through standard chromatographic techniques [18].

The stability profile significantly influences the practical applications of this compound, necessitating careful consideration of reaction conditions, storage requirements, and handling procedures to maintain chemical integrity throughout synthetic transformations [34] [35].

Dates

Explore Compound Types